molecular formula C20H23NO B1613370 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone CAS No. 898774-67-9

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone

Cat. No.: B1613370
CAS No.: 898774-67-9
M. Wt: 293.4 g/mol
InChI Key: NCCUHSNOFQNJTJ-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone: is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and methylating agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone is used in the design of new chemical compounds and materials due to its unique structural properties.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in drug design and development.

Industry: 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone is utilized in the production of photostable sunscreen products and photo-initiators for polymerization processes.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Benzophenone: A parent compound with similar structural features but lacking the pyrrolidinomethyl and dimethyl groups.

    4-Methylbenzophenone: A derivative with a single methyl group on the benzene ring.

    2-Pyrrolidinomethyl benzophenone: A compound with a pyrrolidinomethyl group but without the dimethyl substitutions.

Uniqueness: 3’,5’-Dimethyl-2-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl group and the dimethyl substitutions, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCUHSNOFQNJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643655
Record name (3,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-67-9
Record name (3,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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